molecular formula C8H15NO2 B6277572 rac-(2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylic acid CAS No. 1807941-47-4

rac-(2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylic acid

Cat. No.: B6277572
CAS No.: 1807941-47-4
M. Wt: 157.2
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Description

rac-(2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of scientific research and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. Common synthetic routes include:

    Aldol Condensation: This method involves the reaction of a chiral aldehyde with a suitable ketone under basic conditions to form the desired piperidine derivative.

    Reductive Amination: This approach uses a chiral amine and a suitable carbonyl compound, followed by reduction to form the piperidine ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

rac-(2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]acetic acid: Another chiral compound with similar structural features.

    rac-(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]acetic acid: Known for its applications in scientific research and industry.

Uniqueness

rac-(2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1807941-47-4

Molecular Formula

C8H15NO2

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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